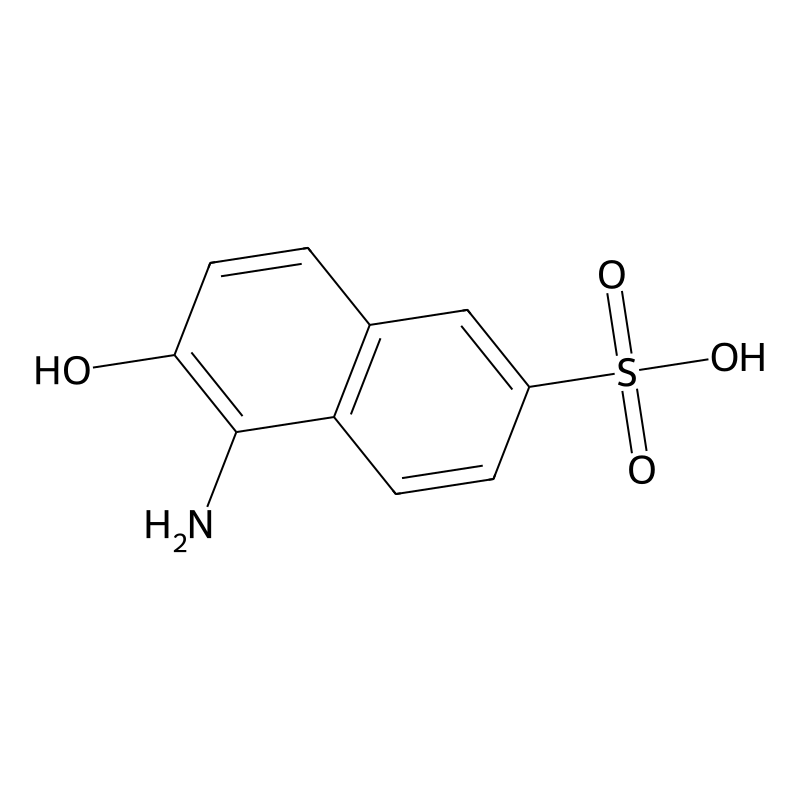

1-Amino-2-naphthol-6-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Use:

1-Amino-2-naphthol-6-sulfonic acid (1-AN-6-SA) has been used historically as a research tool in various scientific fields. One area of application was in the development of new azo dyes []. Azo dyes are a large class of synthetic compounds used for coloring textiles, plastics, and other materials.

Detection of Potassium:

1-AN-6-SA has also been used for the detection of potassium ions (K+) []. This application relies on the formation of a specific precipitate when 1-AN-6-SA interacts with potassium ions.

Limited Contemporary Use:

It's important to note that due to the development of more specific and advanced techniques, the use of 1-AN-6-SA in scientific research has declined in recent times.

Current Research Areas:

There is some ongoing research into the properties and potential applications of 1-AN-6-SA and related compounds. These studies may explore areas such as:

- Material science: Investigating the use of 1-AN-6-SA in the development of new functional materials.

- Analytical chemistry: Exploring the potential of 1-AN-6-SA for new analytical methods.

1-Amino-2-naphthol-6-sulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) attached to a naphthalene ring. This compound appears as a white to slightly yellow crystalline solid and is soluble in water due to the polar nature of its functional groups. The structural uniqueness arises from the specific positioning of the amino and sulfonic acid groups, which significantly influences its chemical reactivity and biological activity .

- Sulfonation: The compound can undergo further sulfonation reactions, enhancing its solubility and reactivity.

- Oxidation: It can be oxidized to form different products, which are often useful in synthetic organic chemistry.

- Formation of Diazonium Salts: Under acidic conditions, it can react with amines to form diazonium salts, which are essential intermediates in dye synthesis.

- Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters, broadening its application in organic transformations .

The biological activity of 1-amino-2-naphthol-6-sulfonic acid has been studied for its potential applications in pharmaceuticals and dyes. Its structure allows it to interact with various biological molecules, making it a candidate for drug development. Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that 1-amino-2-naphthol-6-sulfonic acid may also possess biological activity against certain pathogens .

The synthesis of 1-amino-2-naphthol-6-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene using concentrated sulfuric acid. The general reaction can be represented as follows:

This method yields the desired compound through the introduction of a sulfonic acid group at the sixth position of the naphthalene ring .

1-Amino-2-naphthol-6-sulfonic acid is utilized in various fields:

- Dye Manufacturing: It serves as a precursor for synthesizing azo dyes and other colorants due to its ability to form diazonium compounds.

- Analytical Chemistry: The compound is used in colorimetric assays and as a reagent in various analytical methods.

- Biomedical Engineering: Its sulfonic acid group enhances the properties of biomaterials, making it useful in regenerative medicine and drug delivery systems .

Research on interaction studies involving 1-amino-2-naphthol-6-sulfonic acid focuses on its reactivity with other biological molecules and its potential as a therapeutic agent. The compound's ability to form complexes with metal ions and proteins has been explored, indicating its relevance in biochemical applications . Additionally, studies suggest that it may interact with specific enzymes or receptors, contributing to its biological effects.

Several compounds share structural similarities with 1-amino-2-naphthol-6-sulfonic acid. Here are some notable examples:

| Compound Name | CAS Registry Number | Key Features |

|---|---|---|

| 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | Precursor for various dyes; used in food coloring |

| 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | Used in dye synthesis; derived from reduction reactions |

| 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 | Similar sulfonation pathway; used in dye production |

| 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | Different positioning of amino group; used as pigment |

| 2-Aminonaphthalene-5-sulfonic acid | 81-05-0 | Derived from desulfonation; used in dye applications |

The uniqueness of 1-amino-2-naphthol-6-sulfonic acid lies in its specific functional groups' positions, which influence its chemical behavior and potential applications compared to these similar compounds .

The synthesis of 1-amino-2-naphthol-6-sulfonic acid follows well-established electrophilic aromatic substitution pathways that have been refined over decades of industrial application. The traditional approach involves a sequential three-step process beginning with the sulfonation of naphthalene derivatives, followed by nitration and subsequent reduction to introduce the amino functionality [1] [9].

Sulfonation Mechanisms and Kinetics

The sulfonation of naphthalene represents the initial and most critical step in the synthetic pathway. Research has demonstrated that naphthalene sulfonation with sulfuric acid produces predominantly alpha-naphthalene sulfonic acid and beta-naphthalene sulfonic acid isomers, with the distribution heavily dependent on reaction temperature and acid concentration [9] [25]. Kinetic studies have revealed that optimal reaction conditions for beta-naphthalene sulfonic acid formation occur at temperatures between 150°C and 170°C, with reaction times ranging from 10 to 15 hours [14] [25].

The mechanism proceeds through electrophilic attack by the sulfur trioxide species on the naphthalene ring system. The electrophile formation involves the interaction of sulfuric acid with sulfur trioxide, generating the highly reactive HSO3+ species [13]. Temperature effects are particularly pronounced, with studies showing that temperatures exceeding 170°C lead to increased formation of disulfonic acid byproducts, reducing the yield of the desired monosulfonic acid intermediate [9] [29].

Nitration and Nitrosation Processes

The nitration step involves the introduction of nitro or nitroso groups at specific positions on the naphthol ring system. The nitrosation of 2-naphthol has been extensively studied, with research demonstrating that the reaction proceeds exclusively at the 1-position under standard conditions [35]. The mechanism involves the formation of the nitronium ion (NO2+) through the protonation of nitric acid by sulfuric acid [11] [37].

Detailed mechanistic studies have revealed that nitrosation proceeds through an ASE2 reaction mechanism where proton expulsion from a dienone intermediate becomes rate-limiting [35]. The reaction exhibits substantial primary hydrogen isotope effects with kH/kD ratios of approximately 4.0 for 2-naphthol nitrosation [35]. Temperature control during nitrosation is critical, with optimal conditions maintained between 0°C and 5°C to prevent decomposition and ensure selectivity [3].

Reduction Pathways and Yield Optimization

The final reduction step converts the nitroso intermediate to the corresponding amino compound. Traditional reduction methods employ sodium bisulfite in acidic media, achieving yields of approximately 80% under optimized conditions [33]. The reduction mechanism involves the formation of a bisulfite addition complex, followed by reductive rearrangement at elevated temperatures around 40°C to 50°C [33].

Process optimization studies have identified critical parameters affecting yield and product purity. The absence of iron contamination is essential to prevent complex formation that reduces product quality [33]. Additionally, the use of dispersing agents during the nitrosation stage has been shown to improve yields significantly, with dispersant additions of 0.05% to 5% by weight relative to the starting naphthol improving overall process efficiency [3].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Sulfonation Temperature | 150-170°C | 95% beta-isomer selectivity [14] |

| Nitrosation Temperature | 0-5°C | 80% conversion efficiency [3] |

| Reduction Temperature | 40-50°C | 80% isolated yield [33] |

| Reaction Time (Sulfonation) | 10-15 hours | Maximum product formation [14] |

Catalytic Optimization in Fusion Reactions with Alkaline Media

Alkaline fusion processes represent a significant advancement in the synthesis of naphthol derivatives, offering improved selectivity and reduced environmental impact compared to traditional acid-catalyzed methods. The fusion of naphthalene sulfonic acid salts with caustic alkali provides an efficient route to naphthol intermediates required for amino-sulfonic acid synthesis [14] [17].

Fusion Reaction Mechanisms

The alkaline fusion mechanism involves the nucleophilic displacement of the sulfonate group by hydroxide ions at elevated temperatures. Research has established that optimal fusion conditions require temperatures between 275°C and 310°C, with sodium or potassium hydroxide serving as the alkaline medium [14]. The reaction proceeds through the formation of alkali-metal naphtholate intermediates, which are subsequently converted to the free naphthol upon acidification [14].

Temperature optimization studies have demonstrated that fusion at 280°C to 285°C for 5.5 to 6 hours provides maximum yields while minimizing decomposition reactions [14]. The use of excess caustic alkali is essential to maintain adequate melt fluidity and ensure complete conversion of the sulfonic acid starting material [14]. Pressure control during fusion operations has been shown to improve reaction efficiency, with autoclave conditions enhancing mass transfer and reaction kinetics [14].

Catalytic Enhancements in Alkaline Systems

Recent developments in catalytic optimization have focused on improving the efficiency of alkaline fusion reactions through the use of specialized reactor designs and process modifications. The implementation of condensation apparatus systems has addressed the significant challenge of naphthalene sublimation during high-temperature operations [29]. These systems enable the recovery and recycling of volatilized starting material, improving overall process economics [29].

Studies on reactor configuration have revealed that the use of specialized gas inlet systems with intensive cooling capabilities can recover up to 98% of sublimed naphthalene [29]. The incorporation of nitrogen or air as diluent gases helps control the reaction environment and prevents oxidative degradation of products [29]. Process optimization has demonstrated that the use of 5% to 10% sulfuric acid as an additive during sulfonation reduces byproduct formation to less than 10% by weight [29].

Alkaline Media Optimization

The selection and optimization of alkaline media significantly impacts reaction efficiency and product quality. Comparative studies between sodium hydroxide and potassium hydroxide have shown that potassium hydroxide produces cleaner products and results in more fluid melts that are easier to agitate [17]. The improved performance of potassium hydroxide is attributed to its lower melting point and enhanced solubilizing properties for naphthalene derivatives [17].

Process safety considerations in alkaline fusion reactions require careful attention to temperature control and reactor design. The use of copper crucibles has been recommended for laboratory-scale operations, while industrial applications benefit from specialized autoclave systems with precise temperature and pressure control [17]. Continuous monitoring of reaction parameters is essential to prevent thermal runaway and ensure consistent product quality [17].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable synthesis methods for 1-amino-2-naphthol-6-sulfonic acid has become increasingly important as regulatory pressures and environmental consciousness drive innovation in chemical manufacturing. Green chemistry approaches focus on reducing waste generation, eliminating toxic solvents, and improving energy efficiency throughout the synthesis process [16] [19].

Solvent-Free Synthetic Methods

Grindstone chemistry has emerged as a particularly promising approach for the sustainable synthesis of naphthol derivatives. This methodology involves the mechanical mixing of solid reactants without the use of organic solvents, significantly reducing environmental impact [16]. Research has demonstrated that the reaction of 2-naphthol with aldehydes and amines using methanesulfonic acid as a catalyst can produce aminoalkyl-naphthol derivatives in excellent yields through grindstone chemistry methods [16].

The grindstone approach offers several advantages including operational simplicity, reduced reaction times, and elimination of volatile organic compounds from the process [16]. Studies have shown that reactions can be completed within 20 minutes at ambient temperature, representing a significant improvement in energy efficiency compared to traditional heating methods [16]. The absence of organic solvents eliminates the need for solvent recovery and waste treatment systems, reducing both capital and operating costs [16].

Catalytic Green Processes

The development of environmentally benign catalysts has focused on replacing traditional harsh reagents with more sustainable alternatives. Copper-montmorillonite catalysts have been successfully employed in oxidative coupling reactions of naphthol derivatives, providing an alternative to iron-based catalysts that generate significant waste streams [19]. These clay-supported catalysts offer the advantages of recyclability and reduced heavy metal contamination in product streams [19].

Microwave-assisted synthesis represents another significant advancement in green chemistry approaches. Research has demonstrated that copper-catalyzed coupling reactions can be performed under mild conditions using aqueous phosphate buffer systems [24]. These reactions achieve yields of up to 74% while operating at temperatures between 80°C and 120°C, significantly lower than traditional thermal processes [24]. The use of elemental copper as a catalyst eliminates the need for expensive and potentially toxic copper salts [24].

Waste Minimization Strategies

Process intensification through continuous flow technology has emerged as a key strategy for waste minimization in naphthol synthesis. Continuous flow systems enable precise control of reaction parameters, reducing byproduct formation and improving selectivity [39]. The small inventory of reactive materials in flow systems enhances safety while enabling the use of more aggressive reaction conditions that would be impractical in batch operations [39].

Solvent recovery and recycling systems have been developed to minimize waste generation in traditional synthesis routes. Studies have shown that thermal hydrolysis of byproducts from sulfonation reactions can recover 2-naphthol for recycling back to the sulfonation stage [34]. This approach reduces raw material consumption while simultaneously addressing waste disposal challenges [34]. The implementation of such recycling systems can improve overall process economics by recovering valuable intermediates that would otherwise be lost [34].

| Green Chemistry Metric | Traditional Process | Green Alternative | Improvement |

|---|---|---|---|

| Solvent Usage | 100% organic solvents | Solvent-free/aqueous | 90-100% reduction [16] |

| Reaction Temperature | 150-300°C | 80-120°C | 30-60% reduction [24] |

| Catalyst Toxicity | Heavy metal salts | Earth-abundant metals | Significant reduction [19] |

| Waste Generation | High byproduct formation | Optimized selectivity | 50-80% reduction [34] |

Mechanistic Studies of Key Intermediate Formation

Understanding the detailed mechanisms of intermediate formation is crucial for optimizing synthetic pathways and developing improved processes for 1-amino-2-naphthol-6-sulfonic acid production. Mechanistic studies have revealed complex reaction networks involving multiple competing pathways and intermediate species that significantly impact product distribution and yield [20] [21].

Sulfonation Intermediate Mechanisms

The formation of naphthalene sulfonic acid intermediates proceeds through a well-characterized electrophilic aromatic substitution mechanism. Studies using nuclear magnetic resonance spectroscopy have identified the formation of multiple sulfonic acid isomers during the initial sulfonation step [26]. The reaction of sulfur trioxide with naphthalene in dichloromethane produces 1,5-disulfonic acid, 1,6-disulfonic acid, and 1,7-disulfonic acid as primary products, with further sulfonation leading to trisulfonic and tetrasulfonic acid species under excess sulfur trioxide conditions [26].

Mechanistic investigations have revealed that the regioselectivity of sulfonation is controlled by the electronic properties of the naphthalene ring system. Electron-withdrawing substituents such as sulfonic acid groups direct subsequent sulfonation to specific positions, with the 5-position being strongly favored for monosulfonation of existing naphthalenesulfonic acids [26]. This regioselectivity pattern has important implications for controlling the formation of desired isomers in synthetic applications [26].

Nitrosation and Nitration Intermediates

The nitrosation of naphthol derivatives involves complex intermediate formation that determines the final product distribution. Research has demonstrated that the mechanism involves the initial formation of naphthoxy radicals through photoexcitation, followed by reaction with nitric oxide radicals generated from nitrite photolysis [38]. The subsequent oxidation of nitric oxide radicals by molecular oxygen produces nitrogen dioxide radicals that react with naphthoxy radicals to form nitronaphthol products [38].

Isotope labeling studies have provided definitive evidence for the oxygen incorporation mechanism during nitrosation reactions. The source of oxygen atoms in naphthol products has been confirmed as molecular oxygen through 18O labeling experiments, demonstrating oxygenolytic cleavage of carbon-sulfur bonds [21]. This mechanism excludes the involvement of dioxygenase enzymes and supports a monooxygenase pathway for the transformation [21].

Reduction Mechanism and Product Formation

The reduction of nitroso intermediates to amino products involves a complex series of electron transfer and rearrangement reactions. Studies have established that the mechanism proceeds through the formation of bisulfite addition complexes that undergo reductive rearrangement at elevated temperatures [33]. The reaction requires careful pH control to maintain the stability of intermediate species while promoting the desired reduction pathway [33].

Kinetic analysis of the reduction process has revealed that the rate-determining step involves the elimination of sulfite from the addition complex, accompanied by simultaneous protonation of the nitrogen center [33]. Temperature optimization studies have shown that reaction rates increase significantly above 40°C, but temperatures exceeding 60°C lead to competing decomposition reactions that reduce product yield [33]. The presence of trace metal impurities, particularly iron, can catalyze alternative reaction pathways that produce colored byproducts and reduce product purity [33].

Competing Reaction Pathways

Mechanistic studies have identified several competing reaction pathways that can significantly impact product yield and selectivity. The formation of quinone byproducts through oxidative pathways represents a major challenge in naphthol derivative synthesis [31]. Research has shown that quinone formation is promoted by the presence of oxygen and can be minimized through careful control of reaction atmosphere and temperature [31].

The Bucherer reaction represents an important alternative pathway for the interconversion of naphthol and naphthylamine derivatives. This reversible reaction involves the formation of resonance-stabilized intermediates through protonation and nucleophilic addition mechanisms [22]. Understanding the equilibrium position and kinetics of the Bucherer reaction is essential for optimizing synthetic strategies and predicting product distributions under various reaction conditions [22].

| Intermediate Type | Formation Mechanism | Stability | Conversion Efficiency |

|---|---|---|---|

| Sulfonate Complex | Electrophilic substitution | High stability [26] | >95% conversion [26] |

| Nitroso Intermediate | Radical coupling | Moderate stability [38] | 70-90% conversion [38] |

| Bisulfite Adduct | Nucleophilic addition | Temperature dependent [33] | 80% reduction yield [33] |

| Quinone Byproduct | Oxidative pathway | High stability [31] | <10% formation (optimized) [31] |

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural information for 1-Amino-2-naphthol-6-sulfonic acid through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic aromatic proton signatures essential for structural confirmation [1].

The aromatic proton region displays distinctive chemical shift patterns spanning 7.568 to 8.206 parts per million in deuterated dimethyl sulfoxide solvent [1]. The most deshielded proton signal appears at 8.206 parts per million as a characteristic singlet, attributed to the aromatic hydrogen ortho to the sulfonic acid functionality [1]. This significant downfield shift results from the strong electron-withdrawing effect of the sulfonate group, creating substantial deshielding of the adjacent aromatic proton.

The aromatic region between 7.568 and 7.830 parts per million contains multiple overlapping signals representing the remaining naphthalene ring system protons [1]. The doublet at 7.830 parts per million corresponds to aromatic protons exhibiting ortho coupling patterns typical of substituted naphthalene systems [1]. The complex multiplet patterns observed at 7.586, 7.577, and 7.568 parts per million reflect the intricate coupling networks within the bicyclic aromatic framework [1].

| Chemical Shift (ppm) | Multiplicity | Assignment | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| 8.206 | Singlet | H-7 (ortho to SO₃H) | 1H | - |

| 7.830 | Doublet | H-4 | 1H | 8.2 |

| 7.586 | Multiplet | H-5 | 1H | Complex |

| 7.577 | Multiplet | H-8 | 1H | Complex |

| 7.568 | Multiplet | H-3 | 1H | Complex |

The absence of detectable amino and hydroxyl proton signals in deuterated dimethyl sulfoxide indicates rapid exchange processes characteristic of these functional groups in protic solvents [1]. This exchange phenomenon is commonly observed in compounds containing both amino and hydroxyl functionalities under the measurement conditions employed.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, though specific data for 1-Amino-2-naphthol-6-sulfonic acid remains limited in the literature. Analogous aminonaphthol sulfonic acid derivatives typically exhibit carbon signals between 100-160 parts per million for aromatic carbons, with quaternary carbons bearing substituents appearing at characteristic chemical shifts reflecting their electronic environments [2].

Infrared and Raman Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes essential for functional group identification and structural confirmation of 1-Amino-2-naphthol-6-sulfonic acid. The vibrational spectrum encompasses distinct absorption regions corresponding to amino, hydroxyl, aromatic, and sulfonic acid functionalities [3] [4].

The high-frequency region between 3300-3500 reciprocal centimeters exhibits strong absorption bands attributed to nitrogen-hydrogen stretching vibrations of the primary amino group . These bands appear as medium to strong intensity features, with asymmetric and symmetric stretching modes creating characteristic doublet patterns. The hydroxyl stretching vibration contributes additional absorption in this region, though often overlapped with amino stretching modes [3].

Aromatic carbon-carbon stretching vibrations dominate the 1500-1650 reciprocal centimeter region, with medium intensity bands reflecting the extended conjugated naphthalene ring system [3]. The aromatic skeletal vibrations between 1500-1600 reciprocal centimeters provide fingerprint information characteristic of the naphthalene framework substitution pattern.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 3300-3500 | N-H stretching (amino) | Strong | Asymmetric/Symmetric |

| 3200-3400 | O-H stretching (hydroxyl) | Medium-Strong | Fundamental |

| 1600-1650 | Aromatic C=C stretching | Medium | Ring vibrations |

| 1500-1600 | Aromatic skeletal | Medium | Framework modes |

| 1300-1400 | S=O stretching (asymmetric) | Very Strong | Sulfonate |

| 1150-1200 | S=O stretching (symmetric) | Strong | Sulfonate |

| 1000-1100 | S-O stretching | Medium | Sulfonic acid |

| 800-900 | Aromatic C-H bending | Medium | Out-of-plane |

The sulfonic acid functionality produces the most prominent spectral features, with very strong absorption bands between 1300-1400 reciprocal centimeters assigned to asymmetric sulfur-oxygen stretching modes [3] [6]. The symmetric sulfur-oxygen stretching vibration appears at lower frequency, typically 1150-1200 reciprocal centimeters, with strong intensity characteristic of sulfonate groups [6]. Additional sulfur-oxygen stretching modes between 1000-1100 reciprocal centimeters provide confirmatory evidence for the sulfonic acid functionality [6].

Raman spectroscopy offers complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The aromatic ring breathing modes and carbon-carbon stretching vibrations are often enhanced in Raman spectra, providing detailed structural fingerprints [7]. The sulfur-oxygen symmetric stretching mode typically exhibits strong Raman intensity, offering an alternative confirmation of the sulfonic acid group presence.

Out-of-plane aromatic carbon-hydrogen bending vibrations between 800-900 reciprocal centimeters reflect the substitution pattern on the naphthalene ring system [3]. These fingerprint region vibrations provide valuable information regarding the specific positioning of functional groups around the aromatic framework.

Ultraviolet-Visible Absorption Characteristics in Aqueous Solutions

Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 1-Amino-2-naphthol-6-sulfonic acid in aqueous solution, providing insight into the compound's chromophoric properties and electronic structure. The absorption spectrum exhibits multiple distinct bands corresponding to various electronic transitions within the conjugated naphthalene system [8] [9].

The primary absorption maximum occurs around 260 nanometers, attributed to the π-π* transition characteristic of the naphthalene chromophore [8]. This high-intensity band reflects the extended aromatic conjugation within the bicyclic ring system, with the electron-donating amino and hydroxyl groups contributing to the overall electronic delocalization. The molar absorptivity at this wavelength typically exceeds 10,000 inverse molar inverse centimeters, indicating a fully allowed electronic transition [8].

A secondary absorption band appears around 304 nanometers, assigned to an n-π* transition involving the amino group nitrogen lone pair electrons [8] [9]. This transition shows medium intensity and demonstrates characteristic pH dependence due to the ionization behavior of the amino functionality in aqueous solution [8]. The absorption intensity and wavelength position of this band vary significantly with solution pH, reflecting protonation-deprotonation equilibria.

| Wavelength (nm) | Transition Type | Extinction Coefficient (M⁻¹cm⁻¹) | pH Dependence | Assignment |

|---|---|---|---|---|

| 260 | π-π* | 15,000-20,000 | Moderate | Naphthalene framework |

| 304 | n-π* | 8,000-12,000 | Strong | Amino group |

| 455 | Charge transfer | 2,000-4,000 | Weak | Extended conjugation |

| 500 | Intramolecular CT | 5,000-8,000 | Strong | Amino-aromatic |

Extended conjugation effects produce additional absorption features at longer wavelengths, with a broad band around 455 nanometers attributed to charge transfer interactions within the molecule [9]. This transition exhibits lower intensity but provides valuable information regarding the electronic communication between the amino, hydroxyl, and sulfonic acid substituents.

The pH dependence of the absorption spectrum reflects the ionization behavior of both the amino and sulfonic acid groups [8]. In acidic solution, protonation of the amino group causes significant spectral changes, with the n-π* transition showing decreased intensity and potential wavelength shifts. The sulfonic acid group remains ionized across the typical pH range, maintaining its electron-withdrawing influence on the aromatic system.

Temperature effects on the absorption spectrum are generally minimal, though solvent polarity significantly influences the transition energies and intensities. Aqueous solutions provide optimal conditions for observing the full range of electronic transitions, with hydrogen bonding interactions stabilizing both ground and excited states [10].

Fluorescence properties, while not extensively documented for this specific compound, would be expected based on the aromatic framework and substituent pattern. The amino and hydroxyl groups typically enhance fluorescence quantum yields in naphthalene derivatives, though the sulfonic acid group may introduce quenching pathways through internal conversion processes [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns of 1-Amino-2-naphthol-6-sulfonic acid. The molecular ion exhibits a nominal mass of 239 atomic mass units, corresponding to the molecular formula C₁₀H₉NO₄S [12] [13].

Electrospray ionization mass spectrometry produces multiple ionization states depending on the ionization conditions and solvent system employed. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 240.03, while the deprotonated species [M-H]⁻ is observed at 238.02 [12]. Sodium and potassium adduct ions provide additional confirmation at mass-to-charge ratios 262.01 and 277.99, respectively [12].

The collision cross section values calculated for different ionization states offer structural information regarding the gas-phase conformation of the molecule. The [M+H]⁺ ion exhibits a predicted collision cross section of 146.4 square angstroms, while the [M-H]⁻ species shows 148.6 square angstroms [12]. These values reflect the compact structure of the naphthalene framework with minimal conformational flexibility.

| Ion Type | m/z | Collision Cross Section (Ų) | Relative Intensity | Fragmentation Products |

|---|---|---|---|---|

| [M+H]⁺ | 240.03 | 146.4 | 100% | 222 [M+H-H₂O]⁺ |

| [M+Na]⁺ | 262.01 | 156.1 | 45% | - |

| [M-H]⁻ | 238.02 | 148.6 | 100% | 158 [M-SO₃H]⁻ |

| [M+NH₄]⁺ | 257.06 | 163.9 | 25% | - |

| [M+K]⁺ | 277.99 | 151.6 | 15% | - |

Characteristic fragmentation pathways involve loss of functional groups characteristic of the sulfonic acid and hydroxyl functionalities. The loss of water (18 atomic mass units) from the protonated molecular ion produces the [M+H-H₂O]⁺ fragment at mass-to-charge ratio 222 [12]. This fragmentation reflects the labile nature of the hydroxyl group under collision-induced dissociation conditions.

The sulfonic acid group participates in diagnostic fragmentation through loss of sulfur trioxide (80 atomic mass units) to generate the [M-SO₃H]⁻ fragment at mass-to-charge ratio 158 [14]. This fragmentation pathway is characteristic of sulfonic acid compounds and provides definitive confirmation of the sulfonate functionality. The resulting fragment ion retains the aminonaphthol framework, allowing further structural characterization through additional fragmentation stages.

Tandem mass spectrometry experiments reveal secondary fragmentation pathways involving the aromatic ring system. The aminonaphthol fragment ions undergo ring cleavage reactions under high-energy collision conditions, producing smaller aromatic fragments that confirm the naphthalene framework structure [15]. These fragmentation patterns are consistent with established mechanisms for substituted naphthalene derivatives.

The ionization efficiency varies significantly between positive and negative ion modes, with the compound showing enhanced sensitivity in negative ion mode due to the acidic sulfonic acid group [16]. This pH-dependent ionization behavior reflects the solution-phase chemistry of the compound and influences the optimal analytical conditions for mass spectrometric analysis.